6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile
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Overview
Description
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is a heterocyclic aromatic compound that features a pyridine ring substituted with a 2-chlorophenyl group, an ethoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 2-ethoxypyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-chlorobenzonitrile is reacted with 2-ethoxypyridine in the presence of the base at elevated temperatures (around 100-120°C) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and nitrile groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be further functionalized.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the ethoxy and nitrile groups.
Coupling Reactions: Products include biaryl compounds with additional functional groups on the pyridine ring.
Scientific Research Applications
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-2-methoxypyridine-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the carbonitrile group allows for unique reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-ethoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-2-18-14-10(9-16)7-8-13(17-14)11-5-3-4-6-12(11)15/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSACAWRNAOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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